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Compound of Interest

Compound Name: 2-((2-Nitrophenyl)amino)ethanol

Cat. No.: B1581580 Get Quote

In the landscape of pharmaceutical intermediates and materials science, the structural nuances

of isomeric compounds play a pivotal role in determining their reactivity, biological activity, and

material properties. This guide presents a comprehensive spectroscopic comparison of 2-((2-
nitrophenyl)amino)ethanol and its meta and para isomers. Through a detailed examination of

their Infrared (IR), Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and UV-

Visible (UV-Vis) spectra, we will elucidate the distinct electronic and structural features

conferred by the position of the nitro group on the aromatic ring. This analysis is grounded in

experimentally-derived data and established spectroscopic principles, offering a robust

framework for researchers in drug development and chemical synthesis.

Introduction: The Significance of Isomeric Purity
2-((Nitrophenyl)amino)ethanol and its isomers are valuable building blocks in organic synthesis.

The presence of hydroxyl, secondary amine, and nitro functionalities provides multiple avenues

for chemical modification. However, the positional isomerism of the nitro group—ortho, meta, or

para—dramatically influences the electron density distribution within the molecule, thereby

altering its chemical behavior. Spectroscopic analysis is the cornerstone of confirming the

identity and purity of a specific isomer, a critical step in any research or development pipeline.

Experimental Protocols: Ensuring Data Integrity
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The spectroscopic data presented in this guide were obtained using standard, validated

analytical techniques. Adherence to these protocols is crucial for reproducible and reliable

results.

Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution ¹H and ¹³C NMR spectra are fundamental for unambiguous structural

elucidation.

Methodology:

Sample Preparation: Approximately 10-20 mg of the analyte was dissolved in 0.7 mL of

deuterated chloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆) in a 5 mm NMR tube.

Instrumentation: Spectra were acquired on a 400 MHz NMR spectrometer.

¹H NMR Parameters: A standard pulse program was used with a spectral width of 12 ppm,

an acquisition time of 4 seconds, and a relaxation delay of 5 seconds.

¹³C NMR Parameters: A proton-decoupled pulse sequence was employed with a spectral

width of 220 ppm, an acquisition time of 2 seconds, and a relaxation delay of 2 seconds.

Figure 1: General workflow for NMR sample preparation and analysis.

Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy provides critical information about the functional groups present in a

molecule.

Methodology:

Sample Preparation: Solid samples were analyzed using the KBr pellet method. A small

amount of the sample was ground with dry potassium bromide and pressed into a thin,

transparent disk.

Instrumentation: Spectra were recorded on an FTIR spectrometer.
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Data Acquisition: Data was collected over a range of 4000-400 cm⁻¹ with a resolution of 4

cm⁻¹.

Mass Spectrometry (MS)
Electron Ionization Mass Spectrometry (EI-MS) was utilized to determine the molecular weight

and fragmentation patterns of the isomers.

Methodology:

Sample Introduction: The sample was introduced into the ion source via a direct insertion

probe.

Ionization: Electron ionization was performed at 70 eV.

Analysis: The resulting ions were analyzed using a quadrupole mass analyzer.

UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy offers insights into the electronic transitions within the conjugated

systems of the molecules.

Methodology:

Sample Preparation: Dilute solutions of the compounds were prepared in ethanol.

Instrumentation: Spectra were recorded on a dual-beam UV-Vis spectrophotometer from 200

to 600 nm.

Analysis: The wavelength of maximum absorbance (λmax) was determined for each isomer.

Comparative Spectroscopic Analysis
The position of the nitro group significantly influences the spectroscopic signatures of the three

isomers.

Infrared (IR) Spectroscopy
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The IR spectra of all three isomers exhibit characteristic peaks for the O-H, N-H, and NO₂

functional groups. However, the precise positions of these and other peaks, particularly in the

fingerprint region, can differ due to the electronic and steric environment of the functional

groups.

Functional Group
2-((2-
Nitrophenyl)amino)
ethanol (cm⁻¹)

2-((3-
Nitrophenyl)amino)
ethanol (cm⁻¹)

2-((4-
Nitrophenyl)amino)
ethanol (cm⁻¹)

O-H Stretch ~3445 (broad) ~3350 (broad) ~3360 (broad)

N-H Stretch ~3310 ~3380 ~3390

C-H (Aromatic) ~3055 ~3100 ~3110

C-H (Aliphatic) ~2940, ~2880 ~2930, ~2860 ~2925, ~2855

NO₂ Asymmetric

Stretch
~1536 ~1530 ~1515

NO₂ Symmetric

Stretch
~1327 ~1350 ~1340

C-N Stretch ~1282 ~1290 ~1310

C-O Stretch ~1050 ~1060 ~1070

Analysis:

O-H and N-H Stretching: The broad O-H stretch is indicative of hydrogen bonding. In the

ortho isomer, intramolecular hydrogen bonding between the N-H proton and an oxygen of

the nitro group is possible, which can affect the N-H stretching frequency.

NO₂ Stretching: The position of the nitro group stretching vibrations is sensitive to the

electronic effects of the substituent's position. The para isomer, with its direct conjugation

between the electron-donating amino group and the electron-withdrawing nitro group, shows

a lower frequency for the asymmetric stretch compared to the ortho and meta isomers.

¹H and ¹³C NMR Spectroscopy
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The chemical shifts of the aromatic protons and carbons are highly diagnostic of the isomer.

¹H NMR Data (in CDCl₃, δ in ppm):

Proton
2-((2-
Nitrophenyl)amino)
ethanol

2-((3-
Nitrophenyl)amino)
ethanol

2-((4-
Nitrophenyl)amino)
ethanol

Aromatic H
8.18 (dd), 7.45 (ddd),

6.80 (dd), 6.65 (ddd)

7.95 (t), 7.50 (dd),

7.25 (t), 6.90 (dd)
8.10 (d), 6.70 (d)

-NH- ~8.3 (broad s) ~4.5 (broad s) ~4.8 (broad s)

-CH₂-N- ~3.50 (q) ~3.40 (t) ~3.45 (t)

-CH₂-O- ~3.90 (t) ~3.85 (t) ~3.88 (t)

-OH ~2.0 (broad s) ~1.8 (broad s) ~1.9 (broad s)

¹³C NMR Data (in CDCl₃, δ in ppm):

Carbon
2-((2-
Nitrophenyl)amino)
ethanol

2-((3-
Nitrophenyl)amino)
ethanol

2-((4-
Nitrophenyl)amino)
ethanol

C-NO₂ ~136.0 ~149.0 ~138.0

C-NH ~145.0 ~148.0 ~152.0

Aromatic C
~133.0, ~127.0,

~116.0, ~114.0

~130.0, ~118.0,

~112.0, ~108.0
~126.0, ~112.0

-CH₂-N- ~46.0 ~48.0 ~47.0

-CH₂-O- ~61.0 ~62.0 ~61.5

Analysis:

Aromatic Region (¹H NMR): The splitting patterns and chemical shifts of the aromatic protons

are unique for each isomer. The ortho isomer shows four distinct signals in the aromatic
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region due to the asymmetry. The para isomer exhibits a characteristic pair of doublets due

to the symmetry of the substitution pattern. The meta isomer also shows four distinct

aromatic signals, but with different coupling constants and chemical shifts compared to the

ortho isomer.

Aromatic Region (¹³C NMR): The chemical shifts of the aromatic carbons are influenced by

the electron-withdrawing nitro group and the electron-donating amino group. The carbon

bearing the nitro group (C-NO₂) and the carbon bearing the amino group (C-NH) are

particularly diagnostic.

Ortho Isomer
Meta Isomer

Para Isomer

Complex multiplet pattern
(4 distinct aromatic signals)

Complex multiplet pattern
(4 distinct aromatic signals,

different from ortho)

Two doublets
(symmetrical pattern)

Click to download full resolution via product page

Figure 2: Diagnostic ¹H NMR aromatic region patterns.

Mass Spectrometry (MS)
All three isomers have the same molecular weight (182.18 g/mol ), and thus their mass spectra

will show a molecular ion peak (M⁺) at m/z 182. The key to distinguishing the isomers lies in

their fragmentation patterns.
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Ion
Proposed
Fragment

2-((2-
Nitrophenyl)a
mino)ethanol
(m/z)

2-((3-
Nitrophenyl)a
mino)ethanol
(m/z)

2-((4-
Nitrophenyl)a
mino)ethanol
(m/z)

M⁺ [C₈H₁₀N₂O₃]⁺ 182 182 182

M-18 [M - H₂O]⁺ 164 164 164

M-30 [M - NO]⁺ 152 152 152

M-45 [M - CH₂OH]⁺ 151 151 151

M-46 [M - NO₂]⁺ 136 136 136

- [C₆H₄NO₂]⁺ 122 122 122

- [C₆H₆N]⁺ 92 92 92

Analysis:

Common Fragments: All isomers are expected to show common fragmentation pathways,

such as the loss of water (M-18), loss of a nitro radical (M-30), loss of a hydroxymethyl

radical (M-45), and loss of a nitro group (M-46).

Ortho Effect: The ortho isomer can exhibit unique fragmentation patterns due to the proximity

of the aminoethanol and nitro groups. This can lead to intramolecular rearrangements and

the formation of characteristic fragment ions that are less prominent or absent in the meta

and para isomers. For instance, a more pronounced loss of water might be observed due to

the potential for intramolecular hydrogen abstraction.

UV-Visible (UV-Vis) Spectroscopy
The position of the nitro group significantly affects the extent of conjugation and, therefore, the

UV-Vis absorption spectrum. The λmax values are indicative of the energy required for π → π*

transitions.
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Isomer λmax (in Ethanol)

2-((2-Nitrophenyl)amino)ethanol ~410 nm

2-((3-Nitrophenyl)amino)ethanol ~375 nm

2-((4-Nitrophenyl)amino)ethanol ~395 nm

Analysis:

Para Isomer: The para isomer typically exhibits the longest wavelength of maximum

absorption (λmax) due to the direct resonance conjugation between the electron-donating

amino group and the electron-withdrawing nitro group. This extended conjugation lowers the

energy gap for electronic transitions.

Ortho Isomer: The ortho isomer also shows a significant red-shift in its λmax. However, steric

hindrance between the adjacent substituents can slightly disrupt the planarity of the

molecule, leading to a λmax that may be slightly shorter than the para isomer.

Meta Isomer: In the meta isomer, there is no direct resonance between the amino and nitro

groups. The electronic effects are primarily inductive, resulting in a less extended conjugated

system and a λmax at a shorter wavelength compared to the ortho and para isomers.

Conclusion
The spectroscopic analysis of 2-((2-nitrophenyl)amino)ethanol and its isomers reveals a

clear and consistent correlation between the position of the nitro group and the resulting

spectral data. Each technique—IR, NMR, MS, and UV-Vis—provides a unique piece of the

structural puzzle, and together they offer a powerful toolkit for the unambiguous identification

and differentiation of these important chemical isomers. For researchers in drug discovery and

materials science, a thorough understanding of these spectroscopic distinctions is paramount

for ensuring the quality and efficacy of their work.

To cite this document: BenchChem. [A Spectroscopic Deep Dive: Comparative Analysis of 2-
((Nitrophenyl)amino)ethanol Isomers]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1581580#spectroscopic-comparison-of-2-2-
nitrophenyl-amino-ethanol-and-its-isomers]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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